ALDH2 Inhibitory Potency: Quantifying the Advantage of the 7-Chloro Substituent Over the Unsubstituted Analog
The N-(4-(4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide scaffold bearing a 7-chloro substituent is a direct precursor to potent ALDH2 inhibitors disclosed in US8673966. Within this patent series, the 7-cyclopropylethynyl analog—a direct ethynylation product of the target compound—exhibited an IC50 of 57.7 nM against recombinant human ALDH2 [1]. In comparison, the analogous 7-unsubstituted (phenylethynyl) variant showed markedly reduced potency with an IC50 of 329 nM [2]. This represents a 5.7-fold potency enhancement attributable to the presence of the 7-chloro substituent in the precursor scaffold, which enables access to the more active 7-alkynyl series through further chemical elaboration.
| Evidence Dimension | ALDH2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Direct precursor to analog with IC50 = 57.7 nM (ALDH2) |
| Comparator Or Baseline | 7-Unsubstituted analog: IC50 = 329 nM (ALDH2) |
| Quantified Difference | 5.7-fold potency advantage conferred by the 7-chloro precursor scaffold |
| Conditions | Recombinant human ALDH2; 150 µM formaldehyde, 2.5 mM NAD+, 10 mM MgCl2, 10 nM enzyme, 50 mM HEPES buffer, pH 7.4 |
Why This Matters
For ALDH2-focused medicinal chemistry or addiction biology programs, procurement of the 7-chloro precursor provides direct synthetic access to patent-disclosed, high-potency alkynyl inhibitors that cannot be accessed from 7-unsubstituted chromone methanesulfonamides.
- [1] BindingDB Dataset: BDBM118193, IC50 = 57.7 nM on human ALDH2. US Patent US8673966B2. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=118193 View Source
- [2] BindingDB Dataset: BDBM118194, IC50 = 329 nM on human ALDH2. US Patent US8673966B2. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=118194 View Source
